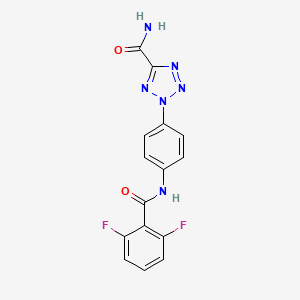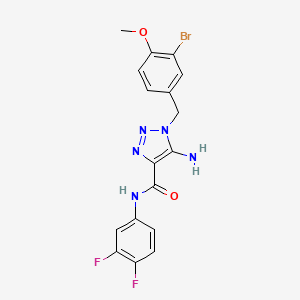
5-amino-1-(3-bromo-4-methoxybenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-amino-1-(3-bromo-4-methoxybenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Triazole derivatives are often used as scaffolds for the development of new drugs due to their stability and versatile binding properties.
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods. One such method involves the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides to produce 5-amino-1,2,3-triazole-4-carboxylates, which can serve as precursors for further functionalization . This method allows for the preparation of triazole-containing compounds with high regiocontrol, which is crucial for obtaining the desired biological activity.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to modulate the compound's properties. The crystal structure and tautomeric interconversion of a related triazole compound were studied using single crystal X-ray diffraction and Density Functional Theory (DFT) calculations, revealing that the molecule predominantly exists in a specific conformation and crystallizes in the triclinic system . This information is valuable for understanding the binding mechanisms and mode of action of triazole-based drugs.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including nucleophilic substitution, which is often used to introduce different substituents onto the triazole ring. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved multiple steps, including regioselective substitution reactions, to achieve the desired product . These reactions are essential for the design and synthesis of triazole compounds with specific biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the triazole ring. These properties are critical for the compound's suitability as a drug candidate, affecting its bioavailability and pharmacokinetics. The enzymatic assay measurements of a related triazole compound showed moderate enzyme inhibition potential, indicating the relevance of these properties in the biological activity of the compound .
Aplicaciones Científicas De Investigación
Solid-Phase Synthesis of Peptides
A research conducted by Albericio and Bárány (2009) focused on the development of polymer-supported benzylamides for solid-phase synthesis of C-terminal peptide amides. They demonstrated that these compounds, similar in structure to 5-amino-1-(3-bromo-4-methoxybenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide, are efficient for the synthesis of peptides like tetragastrin and methionine-enkephalinamide. This work highlights the potential of such compounds in peptide synthesis, particularly in medical and biochemical research (Albericio & Bárány, 2009).
Anticancer Research
Bekircan et al. (2008) explored the synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, which are structurally similar to the compound . They examined these derivatives for their anticancer properties against various cancer cell lines, demonstrating their potential as novel anticancer agents (Bekircan et al., 2008).
Antimicrobial Applications
A study by Bektaş et al. (2007) focused on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives. These compounds, which share a core structure with 5-amino-1-(3-bromo-4-methoxybenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide, showed good to moderate activities against various microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Molecular and Electronic Analysis
Beytur and Avinca (2021) conducted a study on the molecular and electronic properties of heterocyclic triazole compounds. They provided insights into the electronic properties, nonlinear optical properties, and spectroscopic analysis of these compounds, which can be crucial for understanding the interaction of such compounds in various biological and chemical environments (Beytur & Avinca, 2021).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the compound.
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propiedades
IUPAC Name |
5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF2N5O2/c1-27-14-5-2-9(6-11(14)18)8-25-16(21)15(23-24-25)17(26)22-10-3-4-12(19)13(20)7-10/h2-7H,8,21H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLYYCZSXPGDEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3-bromo-4-methoxybenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2500489.png)
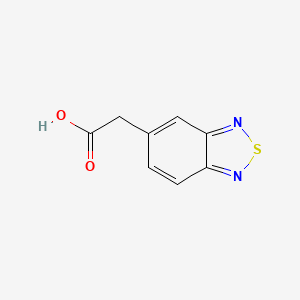
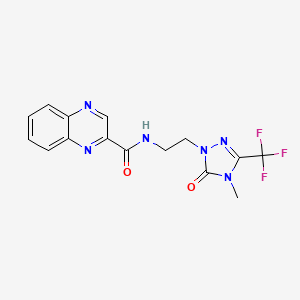
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2500497.png)
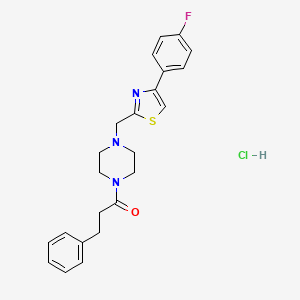

![2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2500502.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2500505.png)
![1-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2500506.png)
![methyl (2S)-4-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoate](/img/structure/B2500508.png)
![4-(N,N-diethylsulfamoyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500509.png)
